molecular formula C20H23N3O2S2 B11281821 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide

Cat. No.: B11281821
M. Wt: 401.5 g/mol
InChI Key: VIAHRPZQVIAJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide: is a complex organic compound with a unique structure.

  • It contains a thieno[3,2-d]pyrimidine core, which is fused with a benzyl group and a cyclopentylacetamide moiety.
  • The compound’s synthesis and applications have garnered interest due to its potential biological activities.
  • Preparation Methods

      Reaction Conditions: These typically involve cyclization reactions, thioether formation, and amide bond formation.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired modifications. For example, oxidation might involve peroxides or metal catalysts, while reduction could use hydrides.

      Major Products: The products formed would vary based on the specific reaction. Thioether formation, amide bond cleavage, and cyclization could yield different derivatives.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.

      Biology and Medicine: Investigate its interactions with biological targets, such as enzymes or receptors.

  • Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is scarce. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: The specific combination of thieno[3,2-d]pyrimidine, benzyl, and cyclopentylacetamide moieties sets this compound apart.

      Similar Compounds: While I don’t have direct information on similar compounds, other thieno[3,2-d]pyrimidine derivatives may share structural features.

    Properties

    Molecular Formula

    C20H23N3O2S2

    Molecular Weight

    401.5 g/mol

    IUPAC Name

    2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide

    InChI

    InChI=1S/C20H23N3O2S2/c24-17(21-15-8-4-5-9-15)13-27-20-22-16-10-11-26-18(16)19(25)23(20)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,21,24)

    InChI Key

    VIAHRPZQVIAJAD-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.